INCB054828, known commercially as pemigatinib, is a selective inhibitor targeting the fibroblast growth factor receptors 1, 2, and 3. This compound has been developed for therapeutic use in cancers associated with alterations in FGFR genes. It is currently undergoing clinical trials, specifically phase 2 studies, for conditions such as urothelial carcinoma and cholangiocarcinoma. The drug's efficacy is attributed to its ability to inhibit FGFR signaling pathways that are often dysregulated in various malignancies .
INCB054828 was synthesized by Incyte Corporation and is classified as a kinase inhibitor. Its development stems from the recognition that genetic alterations in FGFRs can drive oncogenesis, making them viable targets for cancer therapy. The compound has shown promise in preclinical models, demonstrating potent inhibition of tumor cell lines with FGFR aberrations .
The synthesis of INCB054828 involves several key steps:
The detailed synthetic pathway includes multiple intermediates and conditions tailored to achieve the desired molecular structure efficiently.
INCB054828 features a complex molecular structure characterized by its selective binding affinity for fibroblast growth factor receptors. The molecular formula is C_22H_24N_4O_3S, with a molecular weight of approximately 432.52 g/mol. Its structure includes a pyrazole ring fused with a pyridazinone moiety, contributing to its biological activity.
The structural analysis supports its role as a potent inhibitor of FGFR signaling pathways .
INCB054828 undergoes various chemical reactions during its synthesis, including:
The mechanism of action of INCB054828 involves selective inhibition of fibroblast growth factor receptors. By binding to FGFR1, FGFR2, and FGFR3, pemigatinib disrupts downstream signaling pathways that promote tumor growth and proliferation.
This selectivity allows for targeted therapeutic effects while minimizing off-target toxicity .
Analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of INCB054828 throughout its development .
INCB054828 has significant potential in oncology due to its targeted action against cancers with specific FGFR alterations. Clinical applications include:
The ongoing clinical trials aim to establish its efficacy and safety profile further, potentially expanding its indications within cancer therapeutics .
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4